molecular formula C7H9BrN2 B12847646 (2-Bromo-4-methylpyridin-3-yl)methanamine

(2-Bromo-4-methylpyridin-3-yl)methanamine

Cat. No.: B12847646
M. Wt: 201.06 g/mol
InChI Key: GKHIZCUXLJHTLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis

Pyridine scaffolds are ubiquitous in both natural products and synthetic molecules, underpinning the structure of many essential compounds, including vitamins like niacin and pyridoxine, and coenzymes. sigmaaldrich.com In the realm of drug discovery, the pyridine moiety is a privileged structure, frequently incorporated into the design of new therapeutic agents due to its ability to improve the pharmacological profiles of molecules. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, properties that are crucial for molecular recognition and binding to biological targets. Furthermore, the aromatic nature of the pyridine ring allows for a variety of substitution reactions, enabling chemists to fine-tune the steric and electronic properties of molecules. sigmaaldrich.com

Overview of Halogenated Pyridine Derivatives in Synthetic Chemistry

The introduction of halogen atoms onto the pyridine ring significantly enhances its synthetic utility. Halogenated pyridines are versatile intermediates that can undergo a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the construction of complex molecular architectures. The position of the halogen atom on the pyridine ring dictates its reactivity, with different isomers offering distinct synthetic pathways. For instance, a bromine atom can be readily displaced or used to introduce new functional groups, making brominated pyridines highly valuable starting materials in multi-step syntheses. mdpi.com The synthesis of these halogenated derivatives often involves direct halogenation or more complex multi-step sequences starting from substituted pyridines. chemicalbook.com

Introduction to Aminomethylpyridines as Versatile Building Blocks

Aminomethylpyridines are a class of pyridine derivatives that feature an aminomethyl group (-CH2NH2) attached to the pyridine ring. This functional group introduces a primary amine, which is a key nucleophile and a site for further chemical modification. Amines are fundamental building blocks in the synthesis of a vast number of organic compounds, including pharmaceuticals, agrochemicals, and polymers. sigmaaldrich.com The presence of both the basic pyridine nitrogen and the reactive primary amine makes aminomethylpyridines bifunctional molecules with broad applications in coordination chemistry, catalysis, and the synthesis of complex ligands and biologically active compounds.

Contextualization of (2-Bromo-4-methylpyridin-3-yl)methanamine within Pyridine Chemistry Research

This compound is a specific polysubstituted pyridine that combines the key features of a halogenated pyridine and an aminomethylpyridine. Its structure, featuring a bromine atom at the 2-position, a methyl group at the 4-position, and an aminomethyl group at the 3-position, presents a unique combination of reactive sites. The bromine atom can serve as a handle for cross-coupling reactions, while the aminomethyl group offers a point of attachment for building larger molecular scaffolds. The methyl group can influence the steric and electronic environment of the pyridine ring, potentially modulating the reactivity of the other functional groups.

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its constituent parts and structural analogues, such as 2-bromo-4-methylpyridine (B133514) sigmaaldrich.com and various aminomethylpyridines, are well-established as important synthetic intermediates. The compound is likely to be of interest to synthetic chemists as a building block for creating complex molecules with potential applications in medicinal chemistry and materials science. Its synthesis would likely involve a multi-step process, potentially starting from a precursor like 2-bromo-4-methylpyridine, followed by functionalization at the 3-position to introduce the aminomethyl group. The strategic placement of the bromo, methyl, and aminomethyl groups makes this compound a promising and versatile tool for the construction of novel chemical entities.

Physicochemical Properties of this compound and Related Compounds

The following table provides an overview of the physicochemical properties of this compound and its precursors or isomers. This data is essential for designing synthetic routes and for the purification and characterization of these compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )FormBoiling Point (°C)
This compoundNot availableC7H9BrN2201.07--
2-Bromo-4-methylpyridine4926-28-7C6H6BrN172.02Liquid87 °C/10 mmHg sigmaaldrich.com
3-Bromo-4-methylpyridine (B15001)3430-22-6C6H6BrN172.02-199-200 °C
(5-Bromo-2-methylpyridin-4-yl)methanamine1060810-17-4C7H9BrN2201.06--

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

(2-bromo-4-methylpyridin-3-yl)methanamine

InChI

InChI=1S/C7H9BrN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,4,9H2,1H3

InChI Key

GKHIZCUXLJHTLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)Br)CN

Origin of Product

United States

Reactivity and Transformational Chemistry of 2 Bromo 4 Methylpyridin 3 Yl Methanamine

Nucleophilic Substitution Reactions of the Bromine Atom on the Pyridine (B92270) Ring

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C2, C4, C6) to the ring nitrogen. researchgate.net In (2-Bromo-4-methylpyridin-3-yl)methanamine, the bromine atom is located at the activated C2 position, making it a suitable leaving group for displacement by various nucleophiles. researchgate.net The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate whose stability is enhanced when the negative charge can be delocalized onto the electronegative nitrogen atom. researchgate.net

The bromine atom at the C2 position of the pyridine ring can be displaced by a range of nucleophiles. This transformation allows for the introduction of diverse functional groups onto the heterocyclic core. Common nucleophiles used in these SNAr reactions include oxygen-based nucleophiles like alkoxides and hydroxides, nitrogen-based nucleophiles such as amines and amides, and sulfur-based nucleophiles like thiolates.

The general scheme for these reactions involves treating the bromo-pyridine substrate with a suitable nucleophile, often in a polar aprotic solvent and sometimes at elevated temperatures to facilitate the reaction.

Table 1: Representative Nucleophilic Substitution Reactions on 2-Bromopyridine (B144113) Scaffolds This table illustrates typical transformations applicable to 2-bromopyridines; specific conditions for this compound may vary.

Nucleophile (Nu-H) Reagent/Conditions Product Type
Alcohol (R-OH) NaH, THF 2-Alkoxypyridine
Water (H₂O) NaOH, heat Pyridin-2-one
Amine (R₂NH) Heat or Pd-catalysis 2-Aminopyridine (B139424) derivative
Thiol (R-SH) NaH or K₂CO₃, DMF 2-(Alkyl/Arylthio)pyridine
Cyanide (NaCN) CuCN, heat 2-Cyanopyridine

Through the nucleophilic displacement of the bromine atom, the pyridine ring of this compound can be extensively functionalized. This strategy is a cornerstone for building molecular complexity and synthesizing a library of derivatives from a common intermediate. For example, reaction with various substituted anilines or aliphatic amines can generate a series of novel 2-aminopyridine structures. Similarly, reactions with substituted phenols or thiophenols can introduce diverse aryl ether or thioether linkages, respectively. This functionalization is critical in medicinal chemistry and materials science for tuning the electronic, steric, and physicochemical properties of the final compounds.

Cross-Coupling Reactions of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, the bromine atom serves as an excellent handle for these transformations, with the Suzuki-Miyaura reaction being one of the most widely employed methods. nih.govharvard.edu

The Suzuki-Miyaura reaction facilitates the formation of a C(sp²)–C(sp²) bond by coupling an organoboron species (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. harvard.edulibretexts.org This reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov The presence of a primary amine group on the substrate is often tolerated under standard Suzuki conditions without the need for a protection-deprotection sequence. nih.gov The catalytic cycle typically involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

This compound can be coupled with a wide variety of arylboronic acids to synthesize 2-arylpyridine derivatives. Studies on analogous substrates, such as 5-bromo-2-methylpyridin-3-amine (B1289001), have shown that the electronic nature of the substituents on the arylboronic acid does not have a significant impact on reaction rates or yields. nih.gov Both electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., fluoro, nitro) on the phenylboronic acid are well-tolerated, leading to the desired biaryl products in moderate to good yields. nih.govnih.gov This broad substrate scope makes the Suzuki reaction a versatile tool for creating libraries of compounds with diverse electronic and steric properties. researchgate.net

The success of the Suzuki-Miyaura coupling heavily relies on the choice of catalyst, ligand, base, and solvent. A variety of conditions have been developed for the coupling of 2-bromopyridines and related amino-substituted aryl bromides. nih.govnih.gov

Palladium Source: Common palladium pre-catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), which is reduced in situ to the active Pd(0) species, and stable Pd(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). harvard.edunih.govresearchgate.net

Ligands: Phosphine (B1218219) ligands are crucial for stabilizing the palladium catalyst and facilitating the steps of the catalytic cycle. Triphenylphosphine (PPh₃) is commonly used. harvard.edu For challenging substrates, more electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can provide higher activity and yields. harvard.eduorganic-chemistry.org For instance, specialized palladacycle catalysts like CataCXium A have proven effective for coupling unprotected ortho-bromoanilines, a structure analogous to the target compound. nih.gov In some cases, ligand-free protocols using Pd(OAc)₂ have been developed, which can be promoted by the presence of oxygen. researchgate.net

Base and Solvent: A base is required to activate the boronic acid for the transmetalation step. organic-chemistry.org Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used. harvard.edunih.govnih.gov The reaction is typically run in solvents like 1,4-dioxane, toluene, or 2-methyltetrahydrofuran (B130290) (2-MeTHF), often with the addition of water to create a biphasic system that aids in dissolving the inorganic base. harvard.edunih.gov

Table 2: Selected Palladium-Catalyzed Suzuki-Miyaura Reaction Conditions for 2-Bromopyridine Derivatives

Palladium Source Ligand Base Solvent System Substrate Type Reference
Pd(PPh₃)₄ (implied) K₃PO₄ 1,4-Dioxane / H₂O 5-Bromo-2-methylpyridin-3-amine nih.gov
Pd(OAc)₂ None (ligand-free) K₂CO₃ Isopropanol / H₂O 2-Halogenated Pyridines researchgate.net
Pd₂(dba)₃ PPh₃ NaOEt Benzene Vinyl Halides harvard.edu
CataCXium A Palladacycle (implied) K₃PO₄ 2-MeTHF / H₂O Unprotected ortho-bromoanilines nih.gov
PdCl₂(dppf) dppf KOAc DMSO Haloarenes organic-chemistry.org

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. scirp.orgscirp.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base. scirp.orgscirp.org

While specific studies on the Sonogashira coupling of this compound are not extensively documented, research on the closely related 2-amino-3-bromopyridine (B76627) derivatives provides significant insights into its expected reactivity. scirp.orgscirp.orgresearchgate.netresearchgate.net For instance, the palladium-catalyzed Sonogashira coupling of various 2-amino-3-bromopyridines with a range of terminal alkynes has been shown to proceed with good to excellent yields. scirp.orgscirp.orgresearchgate.net

In a study by Zhu et al. (2017), the optimal conditions for the Sonogashira coupling of 2-amino-3-bromopyridines were identified as using 2.5 mol% of Pd(CF₃COO)₂, 5 mol% of PPh₃ as a ligand, 5 mol% of CuI as a co-catalyst, and Et₃N as the base in DMF at 100°C for 3 hours. scirp.orgscirp.org Under these conditions, a variety of terminal alkynes, including aromatic and aliphatic ones, were successfully coupled with 2-amino-3-bromopyridine derivatives. scirp.orgscirp.org For example, the reaction of 2-amino-3-bromo-5-methylpyridine (B30763) with different terminal alkynes gave yields of up to 93%. scirp.org A substrate even more structurally similar, 2,5-dibromo-4-methyl-pyridin-3-yl amine, also underwent the coupling, albeit with a slightly decreased yield. scirp.org

These findings suggest that this compound would readily participate in Sonogashira coupling reactions with terminal alkynes under similar palladium/copper co-catalyzed conditions. The presence of the aminomethyl group is not expected to significantly hinder the reaction, and a wide range of alkynyl-substituted pyridines should be accessible through this method.

Table 1: Examples of Sonogashira Coupling with 2-Amino-3-bromopyridine Derivatives scirp.org

Aryl HalideTerminal AlkyneProductYield (%)
2-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine98
2-Amino-3-bromo-5-methylpyridine4-Methoxyphenylacetylene2-Amino-5-methyl-3-((4-methoxyphenyl)ethynyl)pyridine93
2-Amino-3-bromo-5-methylpyridineCyclopropylacetylene2-Amino-3-(cyclopropylethynyl)-5-methylpyridine88
2,5-Dibromo-4-methyl-pyridin-3-yl aminePhenylacetylene2-Amino-5-bromo-4-methyl-3-(phenylethynyl)pyridine78

Reaction conditions: Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N, DMF, 100°C, 3 h.

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. scirp.orgnih.gov

The Palladium Cycle:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, this compound) in an oxidative addition step to form a Pd(II) intermediate. wikipedia.org

Transmetalation: The Pd(II) intermediate then undergoes transmetalation with a copper acetylide species, which is formed in the copper cycle. This step involves the transfer of the alkynyl group from copper to palladium, regenerating the copper catalyst. acs.org

Reductive Elimination: The resulting palladium complex, now containing both the aryl and alkynyl groups, undergoes reductive elimination to form the final coupled product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgyoutube.com

The Copper Cycle:

Copper-Alkyne Complex Formation: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. nih.govresearchgate.net This step is crucial as it activates the alkyne for the subsequent transmetalation step. researchgate.net

The synergy between the palladium and copper catalysts allows the reaction to proceed under mild conditions with high efficiency. acs.org

Buchwald-Hartwig Amination and Ullmann-Type Carbon-Nitrogen Cross-Coupling

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines. wikipedia.orgresearchgate.net The Ullmann-type reaction, on the other hand, typically employs copper catalysts for similar transformations. rsc.orgmdpi.com

The Buchwald-Hartwig amination of 2-bromopyridines with various amines, including heterocyclic amines, has been well-established. researchgate.netresearchgate.net These reactions are generally carried out using a palladium catalyst, a phosphine ligand, and a base. wikipedia.orgresearchgate.net For instance, the coupling of 2-bromopyridine with morpholine, pyrrolidine, or 1H-benzo[d]imidazole has been shown to proceed in high yields. researchgate.net

While no specific examples of the Buchwald-Hartwig amination of this compound to form N-heteroaryl derivatives are readily available in the literature, the existing protocols for other 2-bromopyridines provide a strong basis for its application. The reaction would involve the coupling of this compound with a heteroarylamine in the presence of a suitable palladium catalyst system.

Table 2: General Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines researchgate.net

AmineCatalyst SystemBaseSolventTemperature (°C)
Volatile AminesPd(OAc)₂, dpppNaOtBuToluene80
Heterocyclic AminesPd(OAc)₂, XantphosNaOtBuTolueneReflux

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.org

Ullmann-type C-N coupling reactions, catalyzed by copper, offer an alternative, often more economical, method for the formation of arylamines. mdpi.combeilstein-journals.org These reactions typically require a copper(I) or copper(II) salt, a ligand, and a base. mdpi.combeilstein-journals.org The N-heteroarylation of amines with 2-bromopyridines has been achieved using copper catalysis. researchgate.net For example, the reaction of 2-bromopyridine with various amines has been successfully carried out using a CuI catalyst with 2-isobutyrylcyclohexanone (B1365007) as a ligand. researchgate.net

The application of copper-catalyzed C-N coupling to this compound would likely involve similar conditions. The reaction would provide a pathway to N-aryl or N-heteroaryl derivatives of the parent compound.

Heck Reactions and Other Olefination Processes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.gov This reaction is a powerful tool for the synthesis of substituted alkenes.

Currently, there is a lack of specific literature detailing the Heck reaction of this compound. However, based on the general principles of the Heck reaction, it is plausible that this compound could undergo olefination. The reaction would involve the coupling of this compound with an alkene in the presence of a palladium catalyst and a base. The outcome of the reaction, including yield and stereoselectivity, would be influenced by the choice of catalyst, ligand, base, and solvent, as well as the nature of the alkene coupling partner. The presence of the aminomethyl and methyl groups on the pyridine ring could also influence the reactivity and regioselectivity of the reaction. Further experimental investigation is required to explore the feasibility and scope of the Heck reaction with this particular substrate.

Reactivity of the Aminomethyl Group

The primary aminomethyl group attached to the pyridine ring at the 3-position is the most nucleophilic site of the molecule, making it susceptible to a variety of chemical transformations. Its reactivity is central to the derivatization of this scaffold for various applications.

Amide Formation and Acylation Reactions

The primary amine functionality of this compound is expected to readily undergo acylation reactions with a variety of acylating agents to form the corresponding amides. wikipedia.orgyoutube.com These reactions are fundamental in organic synthesis for the construction of more complex molecules. libretexts.org

Common acylating agents that would likely react with this compound include acyl chlorides, acid anhydrides, and carboxylic acids (in the presence of a coupling agent). The reaction with acyl chlorides is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. youtube.com Similarly, acid anhydrides react to form amides, often with gentle heating. For direct amide formation from carboxylic acids, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are generally employed to activate the carboxylic acid for nucleophilic attack by the amine. libretexts.org

A study on the synthesis of amide derivatives of 3-aminomethyl-4,6-dimethylpyridines provides a close analogy for the expected reactivity of this compound. unl.edu The general transformation is depicted below:

Scheme 1: General scheme for the acylation of this compound.

Table 1: Representative Amide Formation and Acylation Reactions

Product NameAcylating AgentBase/Coupling AgentSolvent
N-((2-Bromo-4-methylpyridin-3-yl)methyl)acetamideAcetyl chlorideTriethylamineDichloromethane
N-((2-Bromo-4-methylpyridin-3-yl)methyl)benzamideBenzoyl chloridePyridineTetrahydrofuran
N-((2-Bromo-4-methylpyridin-3-yl)methyl)isobutyramideIsobutyric anhydride-Toluene
2-(4-Chlorophenyl)-N-((2-bromo-4-methylpyridin-3-yl)methyl)acetamide(4-Chlorophenyl)acetic acidDCCDichloromethane

This table presents predicted reactions based on the general reactivity of primary amines.

Alkylation and Carbamoylation of the Amino Group

The nucleophilic nitrogen of the aminomethyl group is also susceptible to alkylation by various alkylating agents. youtube.com This reaction can lead to the formation of secondary and tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent. Common alkylating agents include alkyl halides and sulfates. The reaction is typically performed in the presence of a base to scavenge the acid generated. It is important to note that over-alkylation to form the quaternary ammonium (B1175870) salt is a possible side reaction.

Carbamoylation, the introduction of a carbamoyl (B1232498) group (-CONH2), can be achieved by reacting the primary amine with isocyanates or carbamoyl chlorides. This reaction leads to the formation of substituted ureas. For instance, reaction with an alkyl or aryl isocyanate would yield the corresponding N,N'-disubstituted urea. The carbamoylation of amino groups is a known reaction, particularly in biological contexts where cyanate (B1221674) can carbamoylate amino acids and proteins. nih.gov

Scheme 2: General scheme for the alkylation and carbamoylation of this compound.

Table 2: Representative Alkylation and Carbamoylation Reactions

Product NameReagentBaseSolvent
N-Benzyl-(2-bromo-4-methylpyridin-3-yl)methanamineBenzyl bromidePotassium carbonateAcetonitrile (B52724)
(2-Bromo-4-methylpyridin-3-yl)-N,N-dimethylmethanamineMethyl iodide (excess)Sodium carbonateMethanol
1-((2-Bromo-4-methylpyridin-3-yl)methyl)-3-phenylureaPhenyl isocyanate-Tetrahydrofuran
N-((2-Bromo-4-methylpyridin-3-yl)methyl)carbamoyl chloridePhosgeneTriethylamineToluene

This table presents predicted reactions based on the general reactivity of primary amines.

Cyclocondensation Reactions of (2-Aminomethyl)pyridines

Cyclocondensation reactions involving the aminomethyl group and the pyridine nitrogen are a powerful tool for the synthesis of fused heterocyclic systems. While this compound is a 3-substituted pyridine, the principles of cyclocondensation observed in 2-(aminomethyl)pyridines can provide insight into its potential reactivity.

For instance, 2-(aminomethyl)pyridines are known to undergo cyclocondensation with electrophilically activated nitroalkanes to form imidazo[1,5-a]pyridines. nih.gov This reaction proceeds via an initial nucleophilic attack of the primary amine on the nitroalkane, followed by an intramolecular cyclization involving the pyridine nitrogen.

Given the structure of this compound, it is conceivable that it could participate in analogous cyclocondensation reactions with suitable bis-electrophiles to form novel fused heterocyclic systems. For example, reaction with a 1,3-dielectrophile could potentially lead to the formation of a six-membered ring fused to the pyridine core. The specific reaction pathways and resulting products would depend on the nature of the electrophilic partner and the reaction conditions. The synthesis of various heterocyclic compounds from aminopyridines through condensation reactions is a well-established area of research. researchgate.netnih.gov

Scheme 3: Hypothetical cyclocondensation reaction of this compound with a 1,3-dielectrophile.

Table 3: Potential Cyclocondensation Reactions

Product TypeReactantCatalyst/Conditions
Fused Dihydropyrimidine1,3-Dicarbonyl compound (e.g., acetylacetone)Acid or base catalysis, heat
Fused ImidazolidineGlyoxalMild acid catalysis
Fused Pyrrolidine1,4-DihaloalkaneBase, heat

This table presents hypothetical reactions based on the principles of cyclocondensation reactions.

Advanced Applications and Synthetic Utility of 2 Bromo 4 Methylpyridin 3 Yl Methanamine in Organic Synthesis

Role as a Key Intermediate in Complex Molecule Synthesis

The trifunctional nature of (2-Bromo-4-methylpyridin-3-yl)methanamine makes it a highly sought-after intermediate for the synthesis of intricate molecular structures. The bromine atom at the 2-position, the methyl group at the 4-position, and the aminomethyl group at the 3-position each provide a distinct handle for chemical modification, allowing for a stepwise and controlled elaboration of the pyridine (B92270) scaffold.

The bromine atom on the pyridine ring is a key feature that enables the use of this compound in a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed to introduce new carbon-carbon bonds at the 2-position of the pyridine ring. researchgate.net This allows for the synthesis of a diverse array of 2-aryl or 2-heteroaryl substituted 4-methyl-3-(aminomethyl)pyridines. These functionalized pyridine scaffolds are of significant interest due to their prevalence in pharmaceuticals and functional materials. google.com The reactivity of the bromo-substituent provides a reliable method for constructing highly decorated pyridine cores that would be challenging to access through other synthetic routes. researchgate.net

The aminomethyl group of this compound serves as a versatile nucleophile and a precursor for the construction of various nitrogen-containing heterocycles. This primary amine can readily participate in condensation reactions with carbonyl compounds to form imines, which can be further modified or cyclized. Moreover, it can be acylated or alkylated to introduce a wide range of substituents. This reactivity is instrumental in the synthesis of fused heterocyclic systems where the pyridine ring is annulated with another ring containing the nitrogen from the aminomethyl group. researchgate.netbohrium.com Such fused systems are of great interest in medicinal chemistry and materials science due to their rigid structures and unique electronic properties. bohrium.com

Employment in Medicinal Chemistry Research Programs

Pyridine and its derivatives are ubiquitous in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle. rsc.orgnih.gov The structural motifs present in this compound make it a particularly attractive starting material for the discovery of new therapeutic agents.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The distinct arrangement of a hydrogen bond donor (the amine), a hydrogen bond acceptor (the pyridine nitrogen), and a lipophilic group (the methyl group), combined with the ability to introduce further diversity via the bromo group, makes this compound an excellent scaffold for the development of novel pharmacophores. acs.org The aminomethylpyridine core is a recognized feature in many biologically active compounds, and the ability to systematically modify the substitution pattern allows for the fine-tuning of interactions with biological targets such as enzymes and receptors. researchgate.net

The utility of this compound as a building block extends to the synthesis of a wide range of bioactive pyridine derivatives. For instance, the bromo-substituent can be exploited in the final steps of a synthesis to introduce key functionalities, or it can be used as a handle to attach the pyridine moiety to a larger molecular framework. There is a growing interest in the development of kinase inhibitors for the treatment of cancer and other diseases, and substituted pyridines are a common feature in many of these inhibitors. ed.ac.ukresearchgate.netnih.govcu.edu.eg The aminomethyl group can also be crucial for activity, as it can form key hydrogen bonds in the active site of a protein. researchgate.net

Bioactive Derivative ClassKey Synthetic TransformationPotential Therapeutic Area
2-Aryl-4-methyl-3-(aminomethyl)pyridinesSuzuki-Miyaura CouplingKinase Inhibitors
Fused PyridopyrimidinesCyclocondensationAnticancer
N-Acylated DerivativesAmide Bond FormationVarious

Utility in Ligand Design for Transition Metal Catalysis

The field of transition metal catalysis relies heavily on the design of sophisticated ligands that can control the reactivity and selectivity of the metal center. The structural features of this compound make it a promising candidate for the development of novel ligands. The pyridine nitrogen and the primary amine of the aminomethyl group can act as a bidentate N,N-donor ligand, chelating to a metal center. The methyl group can provide steric bulk, which can influence the coordination environment of the metal and, consequently, the outcome of a catalytic reaction.

Development of Pyridine-Based Ligands

The aminomethyl group and the pyridine nitrogen of this compound are key features that can be exploited in the synthesis of novel pyridine-based ligands. The primary amine of the methanamine group can be readily functionalized through reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. These modifications allow for the introduction of additional coordinating atoms (e.g., oxygen, sulfur, or other nitrogen atoms), leading to the formation of polydentate ligands.

For instance, reaction of the primary amine with salicylaldehyde (B1680747) or its derivatives would yield tridentate Schiff base ligands. The resulting ligands can chelate to a variety of metal centers, with the potential for applications in coordination chemistry and catalysis. The methyl group at the 4-position can sterically influence the coordination environment around a metal center, which can be advantageous in controlling the selectivity of catalytic reactions.

Furthermore, the bromo substituent at the 2-position can be retained to modulate the electronic properties of the resulting ligand or can be replaced through cross-coupling reactions to introduce further diversity. The development of such ligands is a significant area of research, as pyridine-containing ligands are widely used in various catalytic systems. rsc.orgorganic-chemistry.org

Table 1: Potential Ligand Synthesis from this compound
ReactantReaction TypePotential Ligand TypePotential Applications
SalicylaldehydeSchiff Base CondensationTridentate (N,N,O)Coordination Chemistry, Catalysis
Acetylacetone (B45752)CondensationBidentate (N,N)Metal Complexation
2-PyridinecarboxaldehydeSchiff Base CondensationTridentate (N,N,N)Catalysis, Supramolecular Chemistry

Applications in Directed Functionalization and Asymmetric Catalysis

The bromo substituent at the 2-position of this compound is a powerful tool for directed functionalization. Specifically, it can act as a directed metalation group (DMG) in directed ortho-metalation (DoM) reactions. wikipedia.orgharvard.edubaranlab.org In a DoM reaction, a strong base, typically an organolithium reagent, deprotonates the position ortho to the DMG. organic-chemistry.orgwikipedia.org In the case of the target molecule, this would likely be the 3-position, although the directing effect of the aminomethyl group would also need to be considered. This regioselective metalation allows for the introduction of a wide range of electrophiles at a specific position on the pyridine ring, providing a route to highly substituted pyridine derivatives.

The aminomethyl group can be protected prior to the DoM reaction to prevent interference from the acidic N-H protons. Following the introduction of a new functional group, the bromo atom can be retained or subjected to further transformations, such as Suzuki or Sonogashira cross-coupling reactions. This versatility makes this compound a valuable intermediate for creating complex molecular scaffolds.

In the realm of asymmetric catalysis, chiral ligands derived from this compound could be employed to induce enantioselectivity in a variety of chemical transformations. mdpi.com For example, a chiral ligand synthesized from this compound could be used in combination with a transition metal to catalyze asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The steric and electronic properties of the ligand, influenced by the substituents on the pyridine ring, would play a crucial role in determining the efficiency and enantioselectivity of the catalyst.

Table 2: Research Findings on Directed Functionalization of Bromopyridines
Reaction TypeKey FeatureSignificanceReference
Directed ortho-Metalation (DoM)Halogen as a Directed Metalation Group (DMG)Regioselective functionalization of the pyridine ring. organic-chemistry.orgwikipedia.org
Suzuki Cross-CouplingC-C bond formation at the bromo-substituted position.Introduction of aryl or vinyl groups. mdpi.com
Asymmetric CatalysisUse of chiral pyridine-based ligands.Synthesis of enantiomerically enriched products. mdpi.com

Applications in Material Science and Polymer Chemistry

The unique combination of a reactive amine group and a modifiable bromo-substituted pyridine ring makes this compound a promising candidate for applications in material science and polymer chemistry.

Precursors for Liquid Crystals and Polymeric Materials

In polymer chemistry, this compound can serve as a bifunctional monomer. The primary amine can participate in polymerization reactions to form polyamides, polyimides, or polyureas. For example, condensation polymerization with a dicarboxylic acid would yield a polyamide containing pyridine units in the polymer backbone. youtube.comyoutube.com The presence of the pyridine ring can impart desirable properties to the polymer, such as thermal stability, specific solubility, and the ability to coordinate with metal ions. The bromo substituent offers a handle for post-polymerization modification, allowing for the synthesis of functional polymers with tailored properties.

Table 3: Potential Polymeric Materials from this compound
Polymer TypeComonomerKey Polymer Feature
PolyamideDiacyl chloride (e.g., terephthaloyl chloride)Pyridine units in the main chain
PolyureaDiisocyanate (e.g., MDI)Enhanced thermal stability

Synthesis of Functionalized Adsorbents

The aminomethyl and pyridine moieties of this compound make it an excellent candidate for the synthesis of functionalized adsorbents for the removal of pollutants from aqueous solutions. The compound can be immobilized onto solid supports such as silica (B1680970) gel, alumina, or porous polymers. mdpi.commdpi.com The nitrogen atoms in the pyridine ring and the aminomethyl group can act as binding sites for heavy metal ions through coordination.

The functionalization process could involve, for example, the reaction of the aminomethyl group with a surface that has been pre-functionalized with epoxy or chloromethyl groups. Alternatively, the bromo group could be used to attach the molecule to a support via a cross-coupling reaction. The resulting functionalized adsorbent would be expected to show selectivity for certain metal ions depending on the coordination properties of the immobilized pyridine derivative. The adsorption capacity and selectivity of such materials are areas of active research, driven by the need for efficient and cost-effective water purification technologies. berkeley.edu

Table 4: Potential Functionalized Adsorbents
Support MaterialImmobilization StrategyTarget Pollutant
Silica GelCovalent bonding via the aminomethyl groupHeavy metal ions (e.g., Cu2+, Ni2+, Cd2+)
Porous PolymerPost-polymerization functionalizationOrganic pollutants, metal ions

Mechanistic and Computational Investigations of 2 Bromo 4 Methylpyridin 3 Yl Methanamine Reactivity

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The presence of multiple substituents on the pyridine (B92270) ring of (2-Bromo-4-methylpyridin-3-yl)methanamine, namely a bromo group at the 2-position, a methanamine group at the 3-position, and a methyl group at the 4-position, presents challenges and opportunities in its synthetic transformations. The elucidation of reaction mechanisms is key to controlling the outcomes of its synthesis and derivatization.

Understanding Regioselectivity in Cross-Coupling Reactions

Cross-coupling reactions, particularly palladium-catalyzed reactions like the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. libretexts.org For a molecule such as this compound, the primary site of reaction is the carbon-bromine bond at the 2-position. The regioselectivity of these reactions is a critical consideration, especially when multiple reactive sites are present. In the case of dihalogenated pyridines, such as 2,4-dibromopyridine, cross-coupling reactions often show a preference for the 2-position. researchgate.netnih.gov This preference is attributed to the higher electrophilicity of the C2 position compared to the C4 position, making it more susceptible to oxidative addition by the palladium(0) catalyst. researchgate.net

For this compound, the bromo group at the 2-position is the most likely site for cross-coupling. The general preference for reactivity at the 2-position of the pyridine ring in palladium-catalyzed cross-coupling reactions is a well-established principle. nih.gov The electron-withdrawing nature of the pyridine nitrogen atom has a more pronounced effect on the 2-position, facilitating the oxidative addition step. While the methyl group at the 4-position is an electron-donating group and the methanamine at the 3-position can have complex electronic effects, the inherent reactivity of the 2-bromo position is expected to dominate in cross-coupling reactions.

A study on the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids demonstrated that the reaction proceeds selectively at the bromine-substituted carbon. mdpi.com This provides strong evidence that for this compound, cross-coupling will also occur selectively at the C2 position. However, the presence of the adjacent aminomethyl group could potentially influence the reaction through coordination to the palladium catalyst, a factor that can sometimes alter the expected reactivity. nih.gov

The table below summarizes the expected regioselectivity in Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

ReactantCoupling PartnerCatalyst SystemExpected Major Product
This compoundArylboronic AcidPd(PPh₃)₄ / Base(2-Aryl-4-methylpyridin-3-yl)methanamine

Insights into Catalytic Cycles for Pyridine Functionalization

The functionalization of pyridines, particularly through palladium-catalyzed cross-coupling reactions, proceeds through a well-established catalytic cycle. youtube.comyoutube.comyoutube.comyoutube.com Understanding this cycle is fundamental to optimizing reaction conditions and predicting potential side products. The catalytic cycle for the Suzuki-Miyaura coupling of this compound can be described in three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the 2-bromopyridine (B144113) derivative to a palladium(0) complex. libretexts.orgyoutube.com This is often the rate-determining step. libretexts.org The palladium(0) inserts into the carbon-bromine bond, forming a square planar palladium(II) intermediate. youtube.com

Transmetalation: The organoborane reagent (e.g., an arylboronic acid) is activated by a base, forming a boronate species. This species then transfers the organic group to the palladium(II) complex in a step called transmetalation, displacing the halide. youtube.comyoutube.com

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.comyoutube.com

The presence of the aminomethyl group at the 3-position of this compound could potentially lead to challenges in the catalytic cycle. The amino group could coordinate to the palladium center, which might hinder the transmetalation or reductive elimination steps. nih.gov However, studies on the N-arylation of 3-halo-2-aminopyridines have shown that with the appropriate choice of ligands, these challenges can be overcome to achieve efficient cross-coupling. nih.gov

Theoretical Studies on Electronic Structure and Reactivity

Computational chemistry provides powerful tools to investigate the electronic structure and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) studies offer deep insights into the molecule's behavior.

Density Functional Theory (DFT) Calculations for Pyridine Derivatives

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. youtube.com DFT calculations can provide valuable information about optimized geometry, charge distribution, and reactivity. For pyridine derivatives, DFT studies have been successfully employed to understand their properties. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energies and distributions of these orbitals are key indicators of a molecule's reactivity. wuxiapptec.com

For this compound, FMO analysis would be crucial in predicting its behavior in various reactions. The LUMO is expected to be localized primarily on the pyridine ring, with a significant coefficient on the C2 carbon atom attached to the electron-withdrawing bromine atom. This low-lying LUMO would indicate its susceptibility to react with nucleophiles. The HOMO, on the other hand, would likely have significant contributions from the pyridine ring nitrogen and potentially the aminomethyl group, indicating its potential to act as a nucleophile or ligand.

A DFT study on related pyridine derivatives calculated the HOMO and LUMO energies. mdpi.com A similar analysis for this compound would provide a quantitative measure of its reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The following table presents hypothetical HOMO and LUMO energy values for this compound, based on typical values for similar pyridine derivatives.

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. mdpi.com The MEP surface is colored to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP analysis would likely show a region of high negative potential around the nitrogen atom of the pyridine ring, making it a likely site for protonation or coordination to metal catalysts. Conversely, a region of positive potential would be expected around the C2-Br bond, confirming the electrophilic nature of this position and its susceptibility to nucleophilic attack or oxidative addition. The aminomethyl group would also exhibit a region of negative potential due to the lone pair of electrons on the nitrogen atom.

MEP analysis of related pyridine derivatives has been used to understand their reactivity patterns, and similar insights would be expected for the title compound. mdpi.com

Q & A

Q. What are the common synthetic routes for (2-Bromo-4-methylpyridin-3-yl)methanamine?

The synthesis typically involves bromination and functional group modification of pyridine derivatives. A plausible route includes:

  • Step 1 : Starting with 4-methylpyridin-3-ylmethanamine, bromination at the 2-position using reagents like NBS (N-bromosuccinimide) under controlled conditions.
  • Step 2 : Purification via liquid-liquid extraction (e.g., methyl tert-butyl ether and sodium hydroxide to isolate the amine layer) .
  • Validation : Databases like REAXYS and PISTACHIO can predict feasible pathways and optimize reaction plausibility scores .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns on the pyridine ring and methyl/amine groups.
  • Mass Spectrometry (MS) : For molecular weight verification (expected ~215.08 g/mol based on analogs) .
  • IR Spectroscopy : To identify N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).
  • X-ray Crystallography : For resolving ambiguities in regiochemistry, if crystalline derivatives are accessible .

Q. What are the solubility properties of this compound in common solvents?

Experimental data for similar methanamines suggest:

  • High solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in alcohols.
  • Limited solubility in non-polar solvents like hexane. Temperature and pressure significantly affect mole fraction solubility, as observed in methylamine studies .

Q. What are its potential applications in medicinal chemistry?

  • Ligand Design : The bromine and amine groups make it a versatile building block for metal coordination complexes .
  • Bioactive Probes : Used in kinase inhibitor libraries or receptor-binding studies due to its structural similarity to pyridine-based pharmacophores .

Advanced Research Questions

Q. How can reaction yield be optimized during synthesis?

  • Solvent Selection : Methyl tert-butyl ether (MTBE) improves phase separation in extraction steps .
  • Catalysis : Palladium or copper catalysts may enhance bromination efficiency.
  • Design of Experiments (DOE) : Systematic screening of variables (temperature, stoichiometry) using high-throughput platforms .

Q. How to resolve contradictions in bioactivity data for derivatives?

  • Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside cell-based assays.
  • Structural Analogs : Compare activity trends with analogs like (6-Bromo-pyridin-3-yl)methylamine hydrochloride to identify substituent effects .
  • Computational Docking : Use tools like AutoDock to model interactions with targets (e.g., enzymes with conserved pyridine-binding pockets) .

Q. What computational models predict its reactivity in nucleophilic substitutions?

  • Database Mining : Leverage PISTACHIO and BKMS_METABOLIC for reaction pathway predictions .
  • DFT Calculations : Assess transition states for bromine displacement reactions, focusing on steric effects from the 4-methyl group .

Q. How to design stability studies under varying storage conditions?

  • Accelerated Testing : Expose the compound to light, humidity, and elevated temperatures (40°C), monitoring degradation via HPLC.
  • Stabilizers : Use antioxidant additives (e.g., BHT) for amine group protection.
  • Refrigeration : Long-term storage at 2–8°C is recommended, as seen in similar methanamines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.